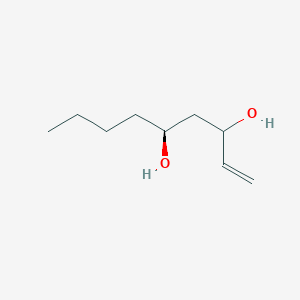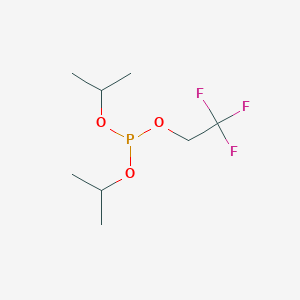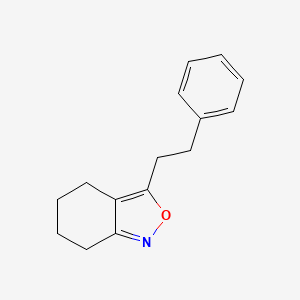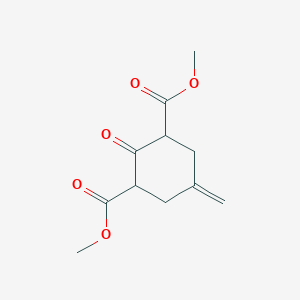
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring with two carboxylic acid groups at the 1 and 3 positions, a methylene group at the 5 position, and an oxo group at the 2 position The dimethyl ester form indicates that both carboxylic acid groups are esterified with methanol
Preparation Methods
The synthesis of 1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester can be achieved through several routes. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to drive the esterification to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can further participate in various biochemical processes.
Comparison with Similar Compounds
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has carboxylic acid groups at the 1 and 2 positions, leading to different reactivity and applications.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: The carboxylic acid groups are at the 1 and 4 positions, resulting in distinct chemical properties.
Cyclohexanecarboxylic acid, dimethyl ester: This compound has a single carboxylic acid group, making it less complex and with different uses.
Properties
CAS No. |
177701-70-1 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 5-methylidene-2-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h7-8H,1,4-5H2,2-3H3 |
InChI Key |
YJIUZUTXGTZVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=C)CC(C1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


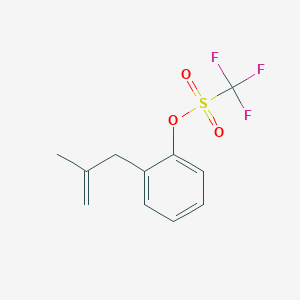
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
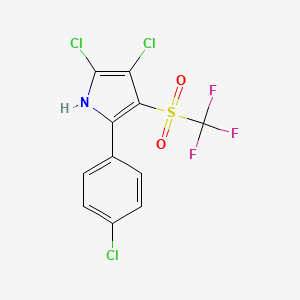
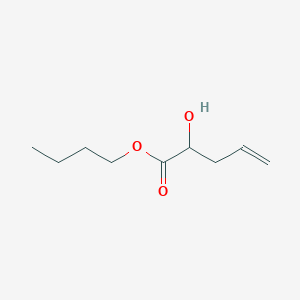
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
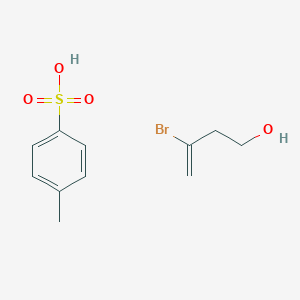
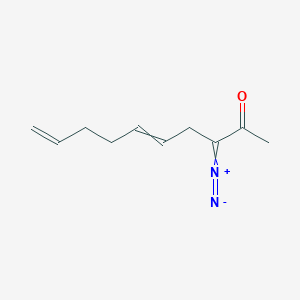
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
